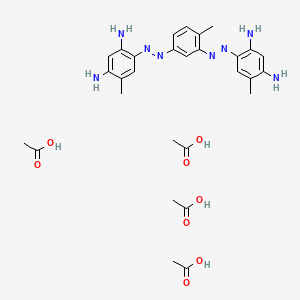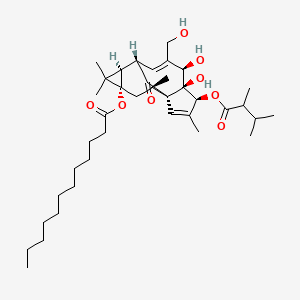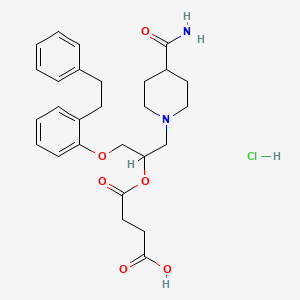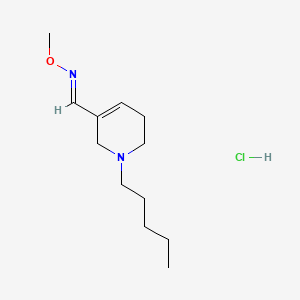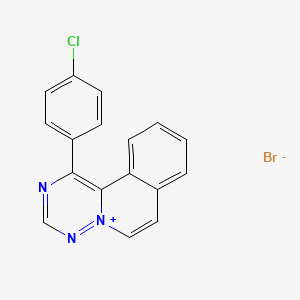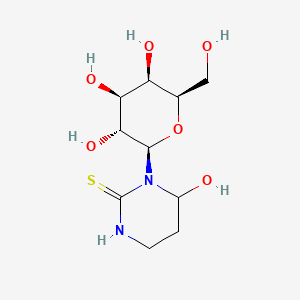
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether is an organic compound with the molecular formula C6H14O3S2. It is characterized by the presence of both hydroxyl and mercapto groups, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of other complex molecules and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether typically involves the reaction of 2,3-dihydroxypropyl derivatives with mercapto compounds under controlled conditions. One common method includes the use of bisphenol A as a starting material, which is reacted with ethylene oxide in the presence of a zinc-magnesium oxide catalyst and phosphoric acid as an auxiliary agent . This method is advantageous due to its cost-effectiveness and the reduction of byproducts.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction temperatures and purification steps to remove any residual catalysts or byproducts.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The mercapto groups can be reduced to form thiols.
Substitution: Both hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of ether or thioether derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which 2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether exerts its effects involves the interaction of its hydroxyl and mercapto groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, covalent bonds, and other types of chemical interactions that influence the behavior of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol F diglycidyl ether (BFDGE)
- Novolac glycidyl ether (NOGE)
Uniqueness
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether is unique due to the presence of both hydroxyl and mercapto groups, which provide it with a distinct reactivity profile compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications .
Properties
CAS No. |
90325-54-5 |
|---|---|
Molecular Formula |
C6H14O3S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
3-[2,3-bis(sulfanyl)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C6H14O3S2/c7-1-5(8)2-9-3-6(11)4-10/h5-8,10-11H,1-4H2 |
InChI Key |
SDYHONPXTXWLDU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(CS)S)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)

![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
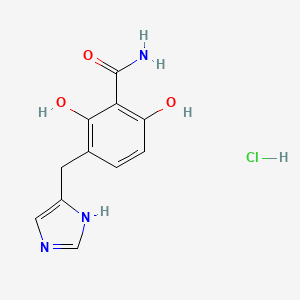
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)
